Crystal Conformation Divergence: 7.1° Dihedral Angle vs. Des-Chloro Analog
Single-crystal X-ray diffraction demonstrates that the target compound adopts a chlorophenyl–thiazole interplanar angle of 7.1(1)°, whereas the des‑chloro analog 2‑chloro‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide crystallizes with two independent molecules exhibiting angles of 2.5(1)° and 6.2(1)°, respectively [1]. The RMS deviation between the target structure and the two molecules of the des‑chloro analog is 0.858 Å and 0.595 Å, indicating that the 4‑chloro substituent induces a distinct low‑energy conformation [1].
| Evidence Dimension | Chlorophenyl–thiazole dihedral angle and RMS deviation |
|---|---|
| Target Compound Data | Dihedral angle = 7.1(1)°; RMS deviation vs. comparator molecules A and B = 0.858 Å and 0.595 Å |
| Comparator Or Baseline | 2‑Chloro‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)acetamide: molecule A dihedral = 2.5(1)°, molecule B dihedral = 6.2(1)° |
| Quantified Difference | Δ angle vs. molecule A = +4.6°; vs. molecule B = +0.9°; RMS deviation 0.86–0.60 Å |
| Conditions | Single-crystal X-ray diffraction at 296 K; Mo Kα radiation; structures solved with SHELXL |
Why This Matters
Conformational differences of this magnitude can translate into altered binding poses and crystal packing energies, directly impacting reproducible formulation and structure‑based design efforts.
- [1] Saravanan, K., Priya, K. K., Anand, S. A. A., Kabilan, S. & Selvanayagam, S. (2016). 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. IUCrData, 1, x160903. View Source
